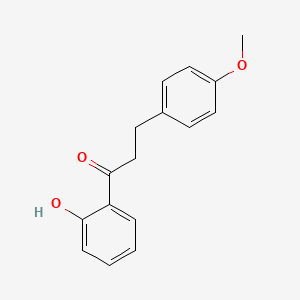

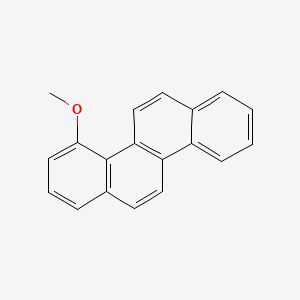

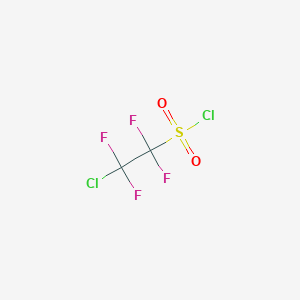

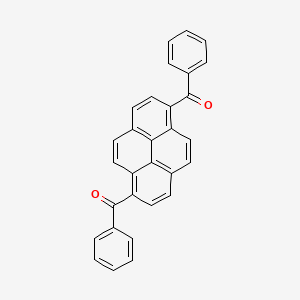

![molecular formula C12H10F2N2O2 B1626245 1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione CAS No. 352303-65-2](/img/structure/B1626245.png)

1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione

Vue d'ensemble

Description

This compound is related to Rufinamide , a triazole derivative that is structurally dissimilar to other marketed antiepileptic drugs . It has been authorized by the European Union and FDA for use as a complementary therapy for seizures associated with Lennox-Gastaut syndrome .

Synthesis Analysis

The synthesis of a related compound, 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4 carboxylic acid, was achieved via chemical hydrolysis of Rufinamide by refluxing Rufinamide with 0.5 N NaOH at 80 °C for 3 hours .Chemical Reactions Analysis

The alkaline degradation of Rufinamide was studied by following the concentration of the remaining drug until complete degradation was achieved . The degradation product was isolated and its structure was confirmed .Applications De Recherche Scientifique

Synthesis and Characterization

1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione and its derivatives have been extensively researched for their synthesis and structural characterization, providing foundational knowledge for further exploration of their applications. A notable study involves the synthesis and spectroscopic characterization of a cobalt(II) complex with a uracil-containing 2,6-diformylpyridine ligand. The compound exhibited a slightly distorted pentagonal-bipyramidal geometry, with theoretical studies clarifying the solid-state behavior of these cations and offering insights into molecular orbitals and vibrational frequencies (Koz et al., 2010).

Antithrombotic Properties

Derivatives of 1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione have been explored for their potential antithrombotic properties. One study synthesized 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, demonstrating favorable cerebral and peripheral effects, which indicates the compound's potential in developing new antithrombotic medications (Furrer et al., 1994).

Urease Inhibition

Another research area focuses on the urease inhibition capabilities of pyrimidine derivatives. Synthesized compounds were evaluated for their in vitro urease inhibition activity, with some showing significant activity. This suggests a potential application in treating diseases associated with urease-producing bacteria (Rauf et al., 2010).

Antibacterial and Antifungal Activities

Research has also been conducted on the antibacterial and antifungal activities of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones. Certain compounds in this series showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungus Candida albicans, highlighting their potential as antimicrobial agents (Aksinenko et al., 2016).

Optical and Nonlinear Optical Properties

Pyrimidine derivatives have also been studied for their optical and nonlinear optical (NLO) properties, indicating potential applications in NLO device fabrications. Computational methods assessed the linear and NLO properties, revealing considerable NLO character for certain molecules, which may render them as efficient candidates for NLO device fabrications (Mohan et al., 2020).

Mécanisme D'action

The exact mechanism of action of Rufinamide is unknown. In vitro, it stabilizes the inactive state of the sodium channel, limiting the sustained bursts of high-frequency action potentials and preventing sodium channels from returning to an activated state, therefore decreasing the neuronal hyperexcitability and action potential propagation .

Propriétés

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-7-5-11(17)15-12(18)16(7)6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKAHAJVXBOISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477443 | |

| Record name | 1-[(2,6-Difluorophenyl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione | |

CAS RN |

352303-65-2 | |

| Record name | 1-[(2,6-Difluorophenyl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

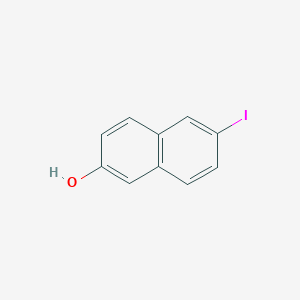

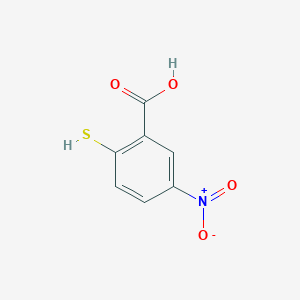

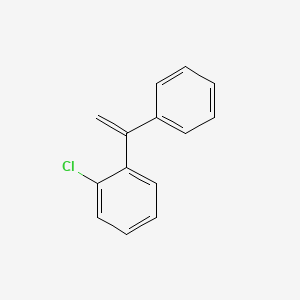

![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)